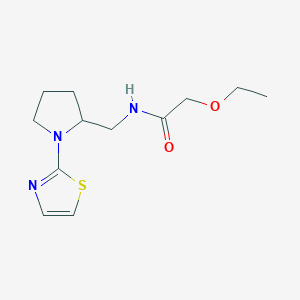
2-ethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an ethoxy group, a thiazole ring, and a pyrrolidine ring . These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The pyrrolidine ring in this compound is a five-membered ring with one nitrogen atom . This ring structure is non-planar, which allows for increased three-dimensional coverage . The thiazole ring is a heterocyclic compound that contains both sulfur and nitrogen .科学的研究の応用
Synthesis and Antiproliferative Activity
Researchers have synthesized new pyridine linked thiazole hybrids with potential anticancer activities. These compounds, including derivatives of 2-ethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide, were evaluated against several cancer cell lines, revealing promising anticancer activity against MCF-7 (breast cancer) and HepG2 (liver carcinoma) cell lines. This highlights the compound's role in developing new anticancer therapies (Alaa M. Alqahtani, A. Bayazeed, 2020).
Insecticidal Assessment
Another study focused on the synthesis of various heterocycles incorporating a thiadiazole moiety, aiming to evaluate their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research suggests the potential of such compounds, derived from this compound, in developing new insecticides (A. Fadda et al., 2017).
Heterocyclic Syntheses
The compound has been used as an intermediate in the novel synthesis of thiazolinone and thiazolo[3,2-a]pyridine derivatives, showcasing its utility in heterocyclic chemistry. These synthesized compounds add to the chemical diversity in the search for new molecules with various biological activities (Y. Ammar et al., 2005).
Antimicrobial Activities
Further research has been directed towards synthesizing thiazoles and their fused derivatives, demonstrating antimicrobial activities against several bacterial and fungal strains. This indicates the compound's potential application in developing new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).
作用機序
Target of Action
Compounds containing a thiazole ring, like the one in our molecule, have been known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Thiazole derivatives have been reported to interact with various targets in the body, leading to a wide range of biological effects . For instance, some thiazole derivatives have been found to inhibit COX-1 and COX-2 enzymes, leading to anti-inflammatory effects .
Biochemical Pathways
Thiazole derivatives have been known to interact with various biochemical pathways, leading to diverse biological effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
特性
IUPAC Name |
2-ethoxy-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-2-17-9-11(16)14-8-10-4-3-6-15(10)12-13-5-7-18-12/h5,7,10H,2-4,6,8-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJROREKAKBLGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1CCCN1C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Thia-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2741414.png)
![Ethyl 4-oxo-3-phenyl-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2741415.png)
![(4-Aminopiperidin-1-yl)[3-(trifluoromethyl)phenyl]methanone hydrochloride](/img/structure/B2741416.png)

![N-[[4-(2-ethyl-6-methylphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2741420.png)

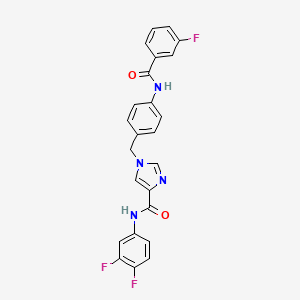
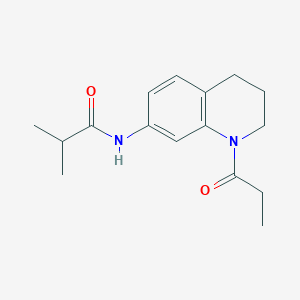
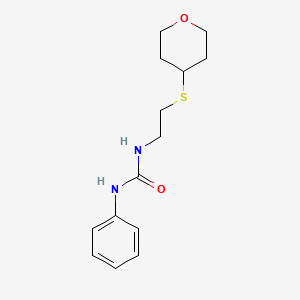
![6-bromo-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2741430.png)
![Methyl 5-(((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2741431.png)

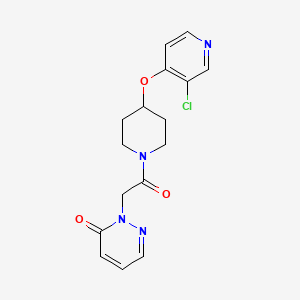
![Benzo[d]thiazol-6-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2741436.png)